molecular formula C18H19N3O3 B2608514 1-(2,4-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea CAS No. 899947-30-9

1-(2,4-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea

Cat. No.: B2608514
CAS No.: 899947-30-9
M. Wt: 325.368
InChI Key: SSDHQGMPKXZHFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 2,4-dimethoxyaniline with 1-methyl-1H-indole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of automated systems ensures consistent quality and efficiency in the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with altered functional groups.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of signal transduction pathways and alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-dimethoxyphenyl)-3-(1H-indol-3-yl)urea
  • 1-(2,4-dimethoxyphenyl)-3-(1-methyl-1H-indol-2-yl)urea
  • 1-(2,4-dimethoxyphenyl)-3-(1-methyl-1H-indol-5-yl)urea

Uniqueness

1-(2,4-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(1-methylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-21-11-15(13-6-4-5-7-16(13)21)20-18(22)19-14-9-8-12(23-2)10-17(14)24-3/h4-11H,1-3H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDHQGMPKXZHFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.